molecular formula C17H12N2O5 B5718127 N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine CAS No. 115978-01-3

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine

Cat. No. B5718127
CAS RN: 115978-01-3
M. Wt: 324.29 g/mol
InChI Key: ZXHHFWIHGLCKOP-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine, commonly known as NBD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. NBD belongs to the class of isoindoline compounds and is synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

The mechanism of action of NBD is not fully understood. However, it is believed that NBD acts by binding to specific proteins in the cell, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
NBD has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. NBD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using NBD in lab experiments is its high sensitivity and selectivity. NBD has been shown to be a highly specific probe for certain proteins, enabling researchers to study their activity in detail. However, one of the limitations of using NBD is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for the study of NBD. One potential area of research is the development of new methods for synthesizing NBD that are more efficient and cost-effective. Another area of research is the application of NBD in the study of protein-protein interactions, which play a critical role in many cellular processes. Additionally, the use of NBD in the development of new diagnostic and therapeutic agents for various diseases is an exciting area of research.

Synthesis Methods

The synthesis of NBD involves the condensation of 4-aminobenzoic acid with phthalic anhydride, followed by the reduction of the resulting intermediate to form 4-aminophthalic acid. This compound is then reacted with glycine to form NBD. The synthesis of NBD is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

NBD has been extensively studied for its potential applications in scientific research. One of the significant applications of NBD is in the field of fluorescence microscopy, where it is used as a fluorescent probe to study the dynamics of intracellular processes. NBD has also been used as a pH-sensitive fluorophore for imaging pH changes in living cells.

properties

IUPAC Name

2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-14(21)9-18-15(22)10-5-7-11(8-6-10)19-16(23)12-3-1-2-4-13(12)17(19)24/h1-8H,9H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHHFWIHGLCKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355562
Record name Glycine, N-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzoyl]-

CAS RN

115978-01-3
Record name Glycine, N-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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